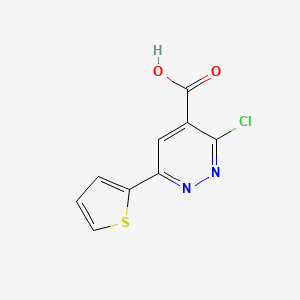

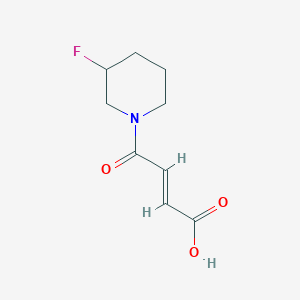

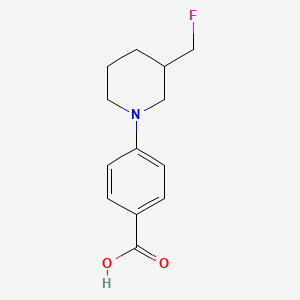

![molecular formula C9H17NO B1489383 1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol CAS No. 1785199-09-8](/img/structure/B1489383.png)

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol

Übersicht

Beschreibung

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol, commonly known as Azetidinol, is a cyclic ether compound with a wide range of applications in the scientific research field. Azetidinol is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom, and has a molecular formula of C5H11NO. Azetidinol is widely used in the synthesis of various compounds, and its properties have been studied in depth in recent years. The chemical structure of Azetidinol is shown in Figure 1.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Potential Therapeutic Agent Synthesis

“1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” may serve as a precursor in the synthesis of novel therapeutic agents. Its structural motif, which includes an azetidine ring, is often found in bioactive molecules that exhibit pharmacological properties. The compound’s ability to act as a chiral building block can lead to the development of new drugs with improved efficacy and reduced side effects due to its stereochemical properties .

Biochemistry: Enzyme Inhibition Studies

In biochemistry, this compound could be used to study enzyme-substrate interactions, particularly in enzymes that recognize cyclopentane rings or azetidine-containing substrates. By incorporating “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” into assays, researchers can explore its inhibitory effects on certain enzymatic pathways, which is crucial for understanding metabolic diseases .

Pharmacology: Pharmacokinetic Modulation

The azetidine moiety within “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” might modulate pharmacokinetic profiles of drug candidates. Azetidines are known to influence the absorption, distribution, metabolism, and excretion (ADME) of pharmaceuticals. This compound could be used to alter the lipid solubility and membrane permeability of potential drugs, thereby enhancing their bioavailability .

Organic Synthesis: Chiral Auxiliary and Ligand Development

Organic chemists could employ “1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” as a chiral auxiliary or ligand in asymmetric synthesis. Its rigid structure can induce chirality in reaction intermediates, leading to stereoselective formation of desired products. This is particularly valuable in the synthesis of complex molecules with multiple chiral centers .

Materials Science: Functional Material Precursor

In materials science, the compound’s unique chemical structure could be utilized in the design of functional materials. For instance, it could be incorporated into polymers or coatings to impart specific physical or chemical properties, such as increased resilience or novel optical characteristics .

Chemical Engineering: Process Optimization

“1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol” could be studied in chemical engineering contexts to optimize chemical processes. Its stability and reactivity profile make it a candidate for process studies, aiming to enhance the efficiency of chemical reactions, reduce waste, or improve the scalability of production methods .

Eigenschaften

IUPAC Name |

1-(azetidin-1-ylmethyl)cyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c11-9(4-1-2-5-9)8-10-6-3-7-10/h11H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBWMOBUKKHJBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CN2CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Azetidin-1-yl)methyl]cyclopentan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

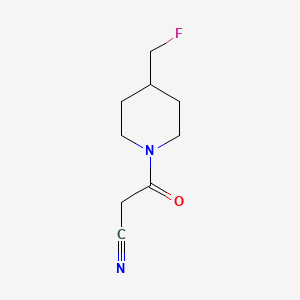

![4,6-Dimethylpyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1489321.png)

![5-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1489322.png)